Hydrogen-Bond Donor Count and TPSA Differentiation: 2-Methyl vs. N1-Methyl Isomer
The 2-methyl substitution preserves two hydrogen-bond donor sites (4-NH₂), whereas N1-methylation (comparator 1-methyl-1H-imidazo[4,5-c]pyridin-4-amine, CAS 90012-81-0) eliminates the imidazole N–H donor, reducing HBD count from 2 to 1 and TPSA from 67.6 to 56.7 Ų [1]. The XLogP difference (0.5 vs. 0.0) further indicates that the 2-methyl compound is slightly more lipophilic, a property that may favor passive membrane permeability in cellular assays [1].
| Evidence Dimension | Computed physicochemical properties: HBD count, TPSA, XLogP3-AA |
|---|---|
| Target Compound Data | HBD = 2, TPSA = 67.6 Ų, XLogP = 0.5 (PubChem CID 21341987, Cactvs/XLogP3 3.0) |
| Comparator Or Baseline | 1-methyl-1H-imidazo[4,5-c]pyridin-4-amine (CID 23516206): HBD = 1, TPSA = 56.7 Ų, XLogP = 0.0 |
| Quantified Difference | ΔHBD = +1 (target retains imidazole N–H); ΔTPSA = +10.9 Ų; ΔXLogP = +0.5 units |
| Conditions | Computed by Cactvs 3.4.8.18 and XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
In fragment-based drug discovery and scaffold hopping, the preservation of two H-bond donors in the 2-methyl isomer versus one in the N1-methyl isomer directly impacts the number and geometry of potential hinge-binding interactions with kinase ATP sites, making the 2-methyl scaffold inherently more versatile for hit expansion.
- [1] PubChem Compound Summaries: CID 21341987 (2-methyl), CID 23516206 (1-methyl), CID 22666208 (7-methyl). National Center for Biotechnology Information. Accessed April 2026. https://pubchem.ncbi.nlm.nih.gov/ View Source
